Chemical structure and properties of 1-Chloro-N-methylisoquinolin-7-amine
Chemical structure and properties of 1-Chloro-N-methylisoquinolin-7-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 1-Chloro-N-methylisoquinolin-7-amine. As a substituted isoquinoline, this compound belongs to a class of heterocyclic molecules known for their diverse biological activities, making it a molecule of significant interest in medicinal chemistry and drug discovery. This document outlines its predicted physicochemical properties, proposes a viable synthetic route, and explores its potential reactivity and utility as a building block in the synthesis of more complex molecules. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.
Introduction: The Isoquinoline Scaffold in Drug Discovery
The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of natural products and synthetic compounds with significant pharmacological properties.[1][2] From the vasodilatory effects of papaverine to the potent anticancer activity of camptothecin derivatives, the isoquinoline framework has consistently demonstrated its versatility as a pharmacophore.[2] The introduction of various substituents onto the isoquinoline ring system allows for the fine-tuning of a molecule's steric, electronic, and lipophilic properties, thereby influencing its biological target affinity and pharmacokinetic profile.
1-Chloro-N-methylisoquinolin-7-amine is a synthetic heterocyclic compound that combines several key structural features. The chloro- group at the 1-position is a synthetically versatile handle, susceptible to nucleophilic substitution and metal-catalyzed cross-coupling reactions. The N-methylamino group at the 7-position can modulate the molecule's basicity and potential for hydrogen bonding, which can be critical for target engagement. This guide will delve into the specific characteristics of this compound, providing a theoretical and practical framework for its use in research and development.
Chemical Structure and Identification
The fundamental identity of 1-Chloro-N-methylisoquinolin-7-amine is established by its unique molecular structure and associated chemical identifiers.
| Identifier | Value | Source |
| CAS Number | 1374652-28-4 | [3] |
| Molecular Formula | C₁₀H₉ClN₂ | [3] |
| Molecular Weight | 192.64 g/mol | [3] |
| SMILES | CNC1=CC2=C(C=C1)C=CN=C2Cl | [3] |
| IUPAC Name | 1-chloro-N-methylisoquinolin-7-amine |
graph "1_Chloro_N_methylisoquinolin_7_amine" { layout=neato; node [shape=plaintext]; edge [style=bold];N1 [label="N", pos="0,1.5!"]; C1 [label="C", pos="1.3,1.5!"]; C2 [label="C", pos="2.1,0.4!"]; C3 [label="C", pos="1.3,-0.8!"]; C4 [label="C", pos="0,-0.8!"]; C5 [label="C", pos="-0.8,0.4!"]; C6 [label="C", pos="-2.1,0.4!"]; C7 [label="C", pos="-2.9,-0.8!"]; C8 [label="C", pos="-2.1,-2!"]; C9 [label="C", pos="-0.8,-2!"]; N2 [label="N", pos="-3.4,-2!"]; Cl [label="Cl", pos="2.1,2.6!"]; C10 [label="C", pos="-4.2,-3.2!"];
N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C4; C8 -- N2; C1 -- Cl; N2 -- C10;
// Double bonds C1 -- C2 [style=double]; C3 -- C4 [style=double]; C5 -- N1 [style=double]; C6 -- C7 [style=double]; C8 -- C9 [style=double];
}
Caption: Chemical structure of 1-Chloro-N-methylisoquinolin-7-amine.
Predicted Physicochemical Properties
While experimental data for this specific molecule is not widely published, its physicochemical properties can be predicted based on its structure and by analogy to similar compounds. These properties are crucial for designing experimental conditions for its synthesis, purification, and use in biological assays.
| Property | Predicted Value | Notes |
| Appearance | Off-white to light yellow solid | Based on similar substituted isoquinolines. |
| Melting Point | 150-170 °C | Highly dependent on purity. |
| Boiling Point | > 300 °C | Decomposition may occur at high temperatures. |
| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols. Insoluble in water. | The heterocyclic nature and substituents suggest this solubility profile. |
| pKa (most basic) | 4.0 - 5.0 | The N-methylamino group is the most basic site. The isoquinoline nitrogen is weakly basic. |
Synthesis and Reactivity
A plausible synthetic route to 1-Chloro-N-methylisoquinolin-7-amine can be conceptualized based on established isoquinoline chemistry. A potential retrosynthetic analysis suggests a multi-step synthesis starting from a substituted benzaldehyde.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for 1-Chloro-N-methylisoquinolin-7-amine.
Key Reactions and Mechanistic Considerations
-
Isoquinoline Core Formation: The synthesis would likely commence with the construction of the isoquinoline ring system. The Pomeranz-Fritsch or Bischler-Napieralski reactions are standard methods for this transformation, starting from appropriate benzene derivatives.[1]
-
Chlorination: The conversion of an isoquinolinone intermediate to the 1-chloro derivative is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
Introduction of the Amino Group: The amino functionality at the 7-position can be introduced through nitration followed by reduction. The directing effects of the existing substituents will influence the regioselectivity of the nitration step.
-
N-Methylation: The final N-methylation of the 7-amino group can be accomplished through various methods, including reductive amination with formaldehyde and a reducing agent like sodium borohydride, or by direct alkylation with a methylating agent.
Expected Reactivity
The reactivity of 1-Chloro-N-methylisoquinolin-7-amine is dictated by its functional groups:
-
1-Chloro Group: The chlorine atom at the 1-position is activated towards nucleophilic aromatic substitution. This allows for the introduction of a wide range of nucleophiles, such as amines, alcohols, and thiols, providing a facile route to diverse 1-substituted isoquinoline derivatives.[4] This position is also amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-nitrogen bonds.[5][6]
-
7-N-Methylamino Group: The secondary amine at the 7-position can undergo further alkylation or acylation. It can also act as a directing group in electrophilic aromatic substitution reactions, although the overall reactivity of the ring is influenced by the deactivating effect of the chloro substituent and the pyridine ring.
-
Isoquinoline Ring System: The isoquinoline core can undergo reactions such as N-oxidation.[7]
Potential Applications in Drug Discovery
The structural motifs present in 1-Chloro-N-methylisoquinolin-7-amine suggest its potential as a valuable building block in the development of novel therapeutic agents.
Scaffold for Kinase Inhibitors
The substituted isoquinoline scaffold is present in numerous kinase inhibitors. The 1-position can be functionalized to interact with the hinge region of the kinase active site, while the 7-position can be modified to extend into the solvent-exposed region, allowing for the optimization of potency and selectivity.
Caption: Conceptual model of a kinase inhibitor derived from the target molecule.
Precursor for Anticancer and Anti-inflammatory Agents
Substituted isoquinolines have demonstrated a broad range of biological activities, including cytotoxic effects against various cancer cell lines and inhibitory activity against inflammatory targets like TNF-α.[8][9][10] The synthetic tractability of 1-Chloro-N-methylisoquinolin-7-amine makes it an attractive starting material for the generation of compound libraries to screen for such activities.
Handling and Safety Considerations
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
It is recommended to consult a comprehensive safety data sheet for a closely related compound, such as 1-chloroisoquinoline, for more detailed safety information.[11][12][13]
Conclusion
1-Chloro-N-methylisoquinolin-7-amine represents a promising, yet underexplored, chemical entity. Its combination of a reactive chloro group and a modifiable amino functionality on a biologically relevant isoquinoline scaffold makes it a valuable tool for synthetic and medicinal chemists. This guide has provided a theoretical framework for its properties, synthesis, and potential applications. Further experimental investigation is warranted to fully elucidate the chemical and biological profile of this compound and to unlock its potential in the development of novel small-molecule therapeutics.
References
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